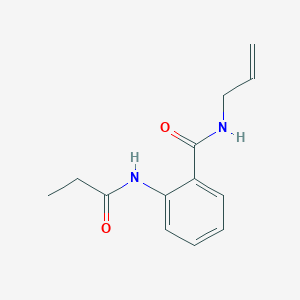![molecular formula C22H20N2O3S B318553 N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B318553.png)
N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its biphenyl structure, which is functionalized with a carboxamide group and a prop-2-en-1-ylsulfamoyl group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the carboxamide group: This step involves the reaction of the biphenyl intermediate with an appropriate amine under conditions that facilitate amide bond formation.
Attachment of the prop-2-en-1-ylsulfamoyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and amide formation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a sulfonamide group, known for its inhibitory activity against the NLRP3 inflammasome.
N-(phenylcarbamoyl)benzenesulfonamide: A related compound with similar structural features and biological activities.
Uniqueness
N-{4-[(allylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl core provides a rigid scaffold, while the prop-2-en-1-ylsulfamoyl group offers opportunities for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-phenyl-N-[4-(prop-2-enylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O3S/c1-2-16-23-28(26,27)21-14-12-20(13-15-21)24-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h2-15,23H,1,16H2,(H,24,25) |
InChI Key |
QZJJOVCSLYBJGI-UHFFFAOYSA-N |
SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B318470.png)
![2-{[2-(4-Morpholinylcarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B318472.png)
![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318473.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318474.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318476.png)
![N-(4-tert-butylbenzoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B318480.png)

![4-{2-[(Allylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B318484.png)
![N-allyl-2-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B318485.png)
![N-allyl-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B318487.png)
![N-allyl-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B318488.png)
![2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B318490.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B318491.png)
![2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B318493.png)
